

Tranexamic Acid Industrial Synthesis: Technical Support Center

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Compound of Interest

Compound Name: *Intermediate of tranexamic Acid-
13C2,15N*

Cat. No.: *B140767*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of tranexamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the industrial synthesis of tranexamic acid?

A1: Common starting materials include dimethyl terephthalate and ethyl 4-oxocyclohexane-1-carboxylate.[1] A widely referenced seven-step synthetic route begins with the readily available dimethyl terephthalate.[1][2] Alternative processes have been developed from starting materials like p-aminomethylbenzoic acid, though these often require high pressure and temperature conditions.[3]

Q2: What is the primary challenge in synthesizing tranexamic acid?

A2: A significant bottleneck in the synthesis of tranexamic acid is the stereochemistry of the molecule, specifically the separation of the therapeutically active trans-isomer from the inactive cis-isomer.[1][4] Many synthetic routes produce a mixture of isomers, necessitating a challenging and often late-stage isomerization or purification step to isolate the desired trans-isomer.[4][5]

Q3: What are the major safety and environmental concerns associated with tranexamic acid synthesis?

A3: Historically, some synthesis methods employed toxic reagents like chromium trioxide (CrO_3) and solvents such as carbon tetrachloride (CCl_4), posing significant environmental and safety risks.[1][2] Other processes involve hazardous materials like sodium azide, which presents safety challenges, especially at a large scale and high temperatures.[6] Modern improved processes aim to circumvent the use of these hazardous chemicals.[1][5]

Q4: What typical yields and purity levels are expected in modern industrial synthesis?

A4: Optimized and improved processes report high purity and good overall yields. For instance, a seven-step route starting from dimethyl terephthalate achieves a 99.6% purity with a 59.2% overall yield.[1][2] Other continuous flow reactor processes report yields between 66% and 75% with purities exceeding 99.0%.[6]

Q5: Why is controlling reaction pressure and temperature critical?

A5: Many traditional synthesis routes for tranexamic acid require vigorous reaction conditions, including high temperatures (up to 250°C) and high pressures (up to 200 atm), which can be challenging and costly to manage at an industrial scale.[3][4][7] Developing processes that operate under moderate temperatures and pressures is a key objective for scalable, safe, and cost-effective manufacturing.[5][8]

Troubleshooting Guide

Q1: My overall yield is significantly lower than expected. What are the potential causes?

A1: Low overall yield can stem from several factors throughout the multi-step synthesis.

- **Inefficient Isomerization:** A primary cause is the inefficient conversion or separation of the cis/trans isomers. Late-stage isomerization can be difficult, and failure to drive the equilibrium toward the desired trans product will reduce the final yield.[4]
- **Incomplete Hydrogenation:** The hydrogenation step is critical. The choice of catalyst (e.g., Raney nickel, Pd/C), hydrogen pressure, temperature, and reaction time must be optimized. [1] Inadequate catalyst activity or non-optimal conditions can lead to incomplete reaction.

- **Side Reactions:** The formation of dimer impurities or other by-products can consume starting materials and reduce the yield of tranexamic acid.[\[6\]](#)
- **Purification Losses:** Significant product loss can occur during crystallization and purification steps. The choice of solvents and crystallization conditions must be carefully controlled to maximize recovery of the pure product.[\[6\]](#)

Q2: The final product does not meet the required purity specifications (>99.5%). How can I identify and reduce impurities?

A2: Purity issues often relate to residual starting materials, by-products, or the presence of the incorrect isomer.

- **Isomeric Impurity:** The most common impurity is the cis-isomer of 4-aminomethylcyclohexanecarboxylic acid.[\[1\]](#) High-performance liquid chromatography (HPLC) is used to determine the isomeric ratio. To reduce this, focus on optimizing the isomerization step or improving the selective crystallization process.[\[5\]](#)
- **Process-Related Impurities:** These are structurally similar compounds that may form during synthesis.[\[9\]](#) For example, dimer impurities can be produced in traditional batch processes.[\[6\]](#)
- **Degradation Products:** Tranexamic acid can degrade due to heat, light, or moisture.[\[9\]](#) Ensure proper storage conditions and consider using nitrogen headspaces during filling processes to prevent oxidation.[\[10\]](#)
- **Analytical Method:** Use a validated impurity testing method, such as the one specified by the European Pharmacopoeia (EP), to identify and quantify specific impurities like Impurity B, C, and D.[\[11\]](#)

Q3: The hydrogenation step is slow or incomplete. What should I investigate?

A3: A problematic hydrogenation step can halt the entire process.

- **Catalyst Activity:** The catalyst (e.g., Ni/Al₂O₃, Raney Nickel, Pd/C) may be deactivated.[\[1\]](#) Ensure the catalyst is fresh and handled properly to avoid poisoning.

- **Reaction Conditions:** Hydrogenation is sensitive to pressure, temperature, and solvent. The optimal conditions depend on the specific substrate and catalyst. For the conversion of 4-(aminomethyl)benzoic acid (AMBA), conditions such as a composite catalyst (5% Pd/C, 5% Pt/C, 5% Rh/C), 30 bar pressure, and a temperature of 130°C have been found to be effective.^[1]
- **Starting Material Purity:** Impurities in the substrate can inhibit or poison the catalyst. Verify the purity of the material entering the hydrogenation step.

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Caption: Troubleshooting workflow for addressing low purity in tranexamic acid synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis processes for tranexamic acid.

Table 1: Comparison of Synthesis Routes and Outcomes

Starting Material	Key Features	Overall Yield	Final Purity (HPLC)	Reference
Dimethyl Terephthalate	Seven-step process; avoids toxic reagents like CrO ₃ and CCl ₄ .	59.2%	99.6%	[1][2]
Methyl 4-(chloromethyl) cyclohexane-1-carboxylate	Continuous flow reactor process.	75%	99.8%	[6]
Methyl 4-(bromomethyl) cyclohexane-1-carboxylate	Continuous flow reactor process.	71%	99.6%	[6]
4-(bromomethyl) cyclohexane-1-carboxylic acid	Uses aqueous ammonia.	66%	99.0%	[6]
Ethyl 4-oxocyclohexane-1-carboxylate	Avoids high-pressure reactions and costly reagents.	Not specified	Pharma Grade	

Table 2: Optimized Hydrogenation Conditions

Substrate	Catalyst	Pressure	Temperature	Reaction Time	Reference
4-(aminomethyl)benzoic acid (AMBA)	5% Pd/C, 5% Pt/C, 5% Rh/C (1:1:1)	30 bar	130°C	8 hours	[1]
4-cyano-cyclohex-3-ene-1-carboxylic acid	Raney Nickel	5 Kg/cm ²	Room Temp.	Not specified	
Intermediate Mixture	10% Pd/C (wet)	5 Kg/cm ²	Room Temp.	Not specified	

Experimental Protocols

Protocol 1: Improved Synthesis of Tranexamic Acid from Dimethyl Terephthalate

This protocol is based on the seven-step synthesis reported by Li, Z., et al. (2015).[1][2] It is designed to be a practical and scalable method that avoids highly toxic reagents.

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Caption: Key stages in the improved synthesis pathway of tranexamic acid.

Methodology:

- Mono-saponification: Dimethyl terephthalate is treated with potassium hydroxide (KOH) in methanol to yield potassium methyl terephthalate.[12]
- Acid Chloride Formation: The resulting mono-ester is converted to methyl 4-(chlorocarbonyl)benzoate using bis(trichloromethyl) carbonate (BTC) in toluene.[12]

- Amidation: The acid chloride is reacted with an aqueous solution of ammonia (NH_3) to form methyl 4-carbamoylbenzoate.[12]
- Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to yield methyl 4-(aminomethyl)benzoate.
- Reductive Acylation: A one-pot hydrogenation and acylation is performed. The intermediate from step 4 is treated with hydrogen gas over a $\text{Ni}/\text{Al}_2\text{O}_3$ catalyst in acetic anhydride to produce methyl 4-(acetamidomethyl)benzoate.[1][2]
- Benzene Ring Hydrogenation: The aromatic ring is hydrogenated using a ruthenium-rhenium catalyst ($\text{Ru-Re}/\text{SiO}_2$) under hydrogen pressure to yield methyl 4-(acetamidomethyl)cyclohexanecarboxylate.
- Hydrolysis and Isomerization: The final intermediate is hydrolyzed with sodium hydroxide, followed by an isomerization step to convert the cis/trans mixture to the desired trans-isomer. The final pure tranexamic acid is obtained through crystallization.[12]

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